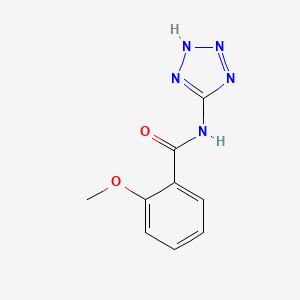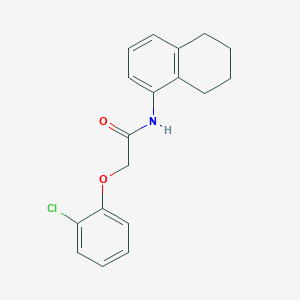
5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antitumor activity in various cancer cell lines. In addition, it has been studied for its potential to lower blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is in the development of more potent and selective inhibitors of COX-2, which could have potential applications in the treatment of inflammatory diseases. Another area of research is in the development of new materials based on this compound, which could have interesting electronic, optical, or magnetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2,3-dimethoxybenzaldehyde with furfural and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, it has been studied as a potential herbicide and fungicide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-19-12-7-3-6-11(13(12)20-2)14-16-17-15(22)18(14)9-10-5-4-8-21-10/h3-8H,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRFCZKYFHWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-4-(2-furylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)

![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)


![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)